Tibolone vs. Conjugated Equine Estrogen/MPA: Endometrial Safety and Vaginal Bleeding Profile (THEBES Trial)
In the multicenter, randomized, double-blind THEBES trial (n=3,224), tibolone at both 1.25 mg/day and 2.5 mg/day doses demonstrated endometrial safety non-inferiority compared with continuous combined conjugated equine estrogen (CEE) 0.625 mg plus medroxyprogesterone acetate (MPA) 2.5 mg/day [1]. The incidence of abnormal endometrium (hyperplasia or carcinoma) at study endpoint was 0.0% (upper one-sided 95% CI: 0.5%) for tibolone 1.25 mg, 0.0% (95% CI: 0.4%) for tibolone 2.5 mg, and 0.2% (95% CI: 0.5%) for CEE/MPA [1]. Amenorrhea rates were substantially higher with tibolone: 78.7% (1.25 mg) and 71.4% (2.5 mg) versus 44.9% for CEE/MPA [1].
| Evidence Dimension | Incidence of endometrial hyperplasia or carcinoma |
|---|---|
| Target Compound Data | 0.0% incidence (upper 95% CI: 0.5% for 1.25 mg; 0.4% for 2.5 mg) |
| Comparator Or Baseline | CEE 0.625 mg + MPA 2.5 mg: 0.2% incidence (upper 95% CI: 0.5%) |
| Quantified Difference | Amenorrhea rate: 78.7% (tibolone 1.25 mg) and 71.4% (tibolone 2.5 mg) vs. 44.9% (CEE/MPA) |
| Conditions | Multicenter, randomized, double-blind trial; 3,224 postmenopausal women; 2-year treatment duration |
Why This Matters
For procurement in clinical research, tibolone eliminates the requirement for progestin co-administration to protect the endometrium, simplifying treatment protocols and reducing bleeding-related discontinuation events compared with CEE/MPA-based regimens.
- [1] Archer DF, Hendrix S, Gallagher JC, et al. Endometrial effects of tibolone. J Clin Endocrinol Metab. 2007;92(3):911-918. View Source
